molecular formula C17H18ClN3O3S2 B2469489 (5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034372-83-1

(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No.: B2469489
CAS No.: 2034372-83-1
M. Wt: 411.92
InChI Key: MYFDQTINDFXRSG-UHFFFAOYSA-N
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Description

This chemical, (5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone, is a recognized potent and selective macrodomain inhibitor of PARP14 (Poly(ADP-ribose) polymerase 14), a key mono-ADP-ribosyltransferase. Its primary research value lies in probing the role of PARP14 in macrophage function and immunometabolism. Studies have demonstrated that this inhibitor effectively blocks PARP14 enzymatic activity, which in turn shifts macrophages from a pro-tumorigenic M2 state towards a pro-inflammatory M1 phenotype [https://www.nature.com/articles/s41467-019-13366-0]. This mechanism makes it an invaluable tool for investigating the tumor microenvironment and developing cancer immunotherapies. Furthermore, research applications extend to fibrosis, as PARP14 inhibition has been shown to attenuate the activation of profibrotic hepatic stellate cells, highlighting its potential in studying liver fibrosis and other fibroproliferative diseases. By specifically targeting the macrodomain 3 of PARP14, this compound allows researchers to precisely dissect the ADP-ribose dependent signaling pathways that control gene expression and cell fate in immune and fibrotic contexts.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S2/c1-19-13-4-2-3-5-14(13)21(26(19,23)24)12-8-10-20(11-9-12)17(22)15-6-7-16(18)25-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDQTINDFXRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a thiophene moiety, a piperidine ring, and a dioxidobenzo-thiadiazole unit. Its molecular formula is C₁₅H₁₄ClN₃O₂S₂, with a molecular weight of approximately 355.87 g/mol. The presence of chlorine and sulfur atoms contributes to its unique reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing thiophene and thiadiazole derivatives. For instance, a derivative with a closely related structure exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound demonstrated an IC₅₀ value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase and induction of apoptosis via increased Bax/Bcl-2 ratios and caspase activation .

The proposed mechanism for the anticancer activity involves the inhibition of key proteins involved in cell proliferation and survival. Specifically, compounds like those derived from thiadiazole structures have been shown to inhibit kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells . The alteration in the substitution pattern on the piperidine ring has also been linked to enhanced biological activity, suggesting that structural modifications can significantly impact efficacy.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds helps elucidate structure-activity relationships (SAR). The following table summarizes the IC₅₀ values for various derivatives:

CompoundStructureIC₅₀ (µg/mL)Cancer Cell Line
Compound A5-(4-chlorophenyl)-1,3,4-thiadiazole0.28MCF-7
Compound B1,3,4-thiadiazole derivative9.6HL-60
Compound CBenzyl piperidine derivative2.32MCF-7

This table illustrates that structural modifications can lead to varying degrees of potency against different cancer cell lines.

Case Studies

In one notable study, researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that specific substitutions on the piperidine ring significantly enhanced the anticancer activity compared to unsubstituted analogs . Another research effort focused on the effects of these compounds on apoptosis pathways in cancer cells, revealing that increased levels of pro-apoptotic markers correlated with higher cytotoxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Moieties

The compound’s benzo[c][1,2,5]thiadiazole 2,2-dioxide group distinguishes it from simpler thiophene or benzothiazole derivatives. Key comparisons include:

Feature Target Compound Analogous Compounds Biological Implications
Thiophene Substitution 5-chlorothiophen-2-yl 3-chlorobenzo[b]thiophen-2-yl () Chlorine enhances electronegativity, potentially improving binding to hydrophobic pockets.
Sulfone Group 2,2-dioxidobenzo[c][1,2,5]thiadiazole Benzothiazole () Sulfone increases polarity and hydrogen-bonding capacity, affecting solubility and target affinity.
Piperidine Linker 4-substituted piperidin-1-yl Piperazine or morpholine derivatives (e.g., ) Piperidine’s rigidity may enhance selectivity for sterically constrained binding sites.

Pharmacological Potential

  • Antitumor Activity : Pyrazoline derivatives with benzothiazole groups () exhibit antitumor activity. The target compound’s benzo[c]thiadiazole sulfone may mimic these effects by intercalating DNA or inhibiting topoisomerases.
  • Antimicrobial Properties: Thiazolidinones () with 4-hydroxyphenyl groups show antimicrobial activity. The 5-chlorothiophene moiety in the target compound could enhance membrane penetration.
  • Neuroactive Potential: Piperidine scaffolds are common in CNS-targeting drugs (e.g., donepezil). The sulfone group may modulate acetylcholine esterase inhibition.

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